REACTION_SMILES
|
[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][NH:6]1.[Cl:23][CH2:24][Cl:25].[c:7]1(-[c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[cH:8][cH:9][c:10]([C:13]([CH2:14][Br:15])=[O:16])[cH:11][cH:12]1>>[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][N:6]1[CH2:14][C:13]([c:10]1[cH:9][cH:8][c:7](-[c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[cH:12][cH:11]1)=[O:16]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(CBr)c1ccc(-c2ccccc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CN1CCOCC1)c1ccc(-c2ccccc2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |